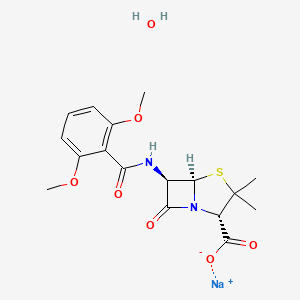
Methyldymron
Descripción general
Descripción
Methyldymron is a chemical compound with the molecular formula C17H20N2O . It is also known by other names such as 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, 3-(α,α-Dimethylbenzyl)-1-methyl-1-phenylurea, and N-Methyl-N′-(1-methyl-1-phenylethyl)-N-phenylurea .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)20(4)17(21)19-18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis
This compound is a powder with an off-white color . It has a molecular weight of 268.35 g/mol . The melting point is reported to be 72 °C .Aplicaciones Científicas De Investigación
Herbicida Agrícola
Methyldymron, conocido por su control preemergente de malezas, particularmente ciperáceas y algunas malezas de pasto anual, se ha utilizado en el manejo de césped. Su modo de acción implica inhibir la división celular, que se absorbe por las raíces y se transloca por toda la planta .
.Estudios de destino ambiental
El destino ambiental del compuesto es crucial para comprender su longevidad e impacto. La ecotoxicidad aguda moderada de this compound para peces y Daphnia indica sus riesgos ambientales potenciales, lo que requiere una investigación adicional sobre su degradación y persistencia .
Investigación sobre el impacto en la salud humana
Si bien this compound se considera obsoleto en muchas aplicaciones, sus implicaciones para la salud humana aún están bajo investigación. La investigación sobre su toxicidad, rutas de exposición y prácticas de manipulación seguras es esencial para la seguridad ocupacional y la salud pública .
Química sintética
Como compuesto sintético, la creación y manipulación de this compound en el laboratorio proporciona información sobre las clases de herbicidas de fenilurea y urea. Su proceso de síntesis y la exploración de análogos contribuyen al desarrollo de nuevos compuestos herbicidas .
Espectroscopia de resonancia magnética nuclear (RMN)
This compound se puede utilizar en espectroscopia de resonancia magnética nuclear (RMN) como material de referencia. Sus cambios químicos y picos distintos en los espectros de RMN ayudan a la identificación y cuantificación de compuestos similares .
Cumplimiento regulatorio
Comprender el estado regulatorio de this compound, incluida su historia de aprobación y restricción, es vital para el cumplimiento en la industria agroquímica. También informa el desarrollo de políticas con respecto al uso y la eliminación de estos productos químicos .
Manejo de la resistencia a los plaguicidas
La investigación sobre la eficacia de this compound contra varias plagas contribuye a la gestión de la resistencia a los plaguicidas. Al estudiar su modo de acción y los patrones de resistencia, se pueden desarrollar estrategias para mitigar la evolución de especies de plagas resistentes .
Safety and Hazards
Methyldymron is classified as an eye irritant (Category 2A), according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mecanismo De Acción
Target of Action
Methyldymron, also known as SK-41, is a synthetic herbicide . Its primary target is the process of cell division in plants . By inhibiting cell division, this compound prevents the growth of weeds, particularly Cyperaceous and some annual grass weeds .
Mode of Action
This compound acts selectively, being absorbed by the roots of plants and then translocated to other parts of the plant . It inhibits cell division, thereby preventing the growth and proliferation of the targeted weeds .
Biochemical Pathways
This interference disrupts the normal growth and development of the plant, leading to its eventual death .
Pharmacokinetics
It is known that the compound is absorbed by the roots of plants and then translocated to other parts of the plant
Result of Action
The primary result of this compound’s action is the inhibition of cell division in the targeted weeds . This leads to a disruption in the normal growth and development of the plant, eventually causing the plant’s death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound was used for the pre-emergence control of weeds in turf , suggesting that it may be more effective in certain types of environments or under certain conditions.
Propiedades
IUPAC Name |
1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINYZXVCTYSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058100 | |
| Record name | Methyldymron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42609-73-4 | |
| Record name | Methyldymron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldymron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldymron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLDYMRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















